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Compound of Interest

Compound Name: 6-Nitroquinazoline

Cat. No.: B1619102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis

of 6-nitroquinazoline analogues. This class of compounds has garnered significant interest in

medicinal chemistry due to their potential as kinase inhibitors, particularly targeting the

Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in

various cancers. The solid-phase approach offers advantages in terms of purification,

automation, and the generation of compound libraries for structure-activity relationship (SAR)

studies.

Overview of the Synthetic Strategy
The described protocol utilizes a traceless solid-phase synthesis approach, which avoids the

incorporation of any part of the linker into the final product. The general strategy involves the

immobilization of a 2-amino-5-nitrobenzoic acid precursor onto a solid support, followed by

sequential reactions to construct the quinazoline core, and finally, cleavage from the resin to

yield the desired 6-nitroquinazoline analogue.

Experimental Protocols
This section details the step-by-step procedures for the solid-phase synthesis of a

representative 4-amino-6-nitroquinazoline analogue.
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Rink Amide resin (100-200 mesh)

2-Amino-5-nitrobenzoic acid

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

A primary amine (R-NH₂)

Cyanogen bromide (BrCN)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

DDI water

Protocol for Solid-Phase Synthesis of 4-Amino-6-
nitroquinazoline
Step 1: Resin Swelling and Fmoc Deprotection

Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1 hour in a peptide synthesis

vessel.

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
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Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and

DMF (3x).

Step 2: Loading of 2-Amino-5-nitrobenzoic Acid

In a separate flask, dissolve 2-amino-5-nitrobenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3

eq.) in DMF.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 4 hours at room temperature.

Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Reduction of the Nitro Group

Prepare a 2 M solution of SnCl₂·2H₂O in DMF.

Add the SnCl₂·2H₂O solution to the resin-bound nitro compound.

Agitate the mixture for 24 hours at room temperature.

Drain the solution and wash the resin with DMF (3x), a solution of 5% diisopropylethylamine

(DIPEA) in DMF (3x), and DMF (3x).

Step 4: Cyclization to form the Quinazoline Core

Dissolve cyanogen bromide (5 eq.) in DMF. Caution: Cyanogen bromide is highly toxic.

Add the cyanogen bromide solution to the resin.

Agitate the mixture for 12 hours at room temperature.

Drain the solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

Step 5: Introduction of the Amino Substituent (R-NH₂)

Dissolve the desired primary amine (R-NH₂) (10 eq.) in DMF.
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Add the amine solution to the resin.

Agitate the mixture for 12 hours at 50°C.

Drain the solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

Step 6: Cleavage and Product Isolation

Wash the resin with DCM (3x) and dry it under vacuum.

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude product by adding cold diethyl ether.

Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Purify the crude product by reverse-phase HPLC.

Data Presentation
The following tables summarize typical quantitative data obtained during the solid-phase

synthesis of 6-nitroquinazoline analogues. Actual yields and purities may vary depending on

the specific substrates and reaction conditions.

Table 1: Summary of a Representative Solid-Phase Synthesis of a 4-Amino-6-nitroquinazoline
Analogue
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Step
Reagents and
Conditions

Typical Yield (%) Typical Purity (%)

Loading of Starting

Material

2-Amino-5-

nitrobenzoic acid,

DIC, HOBt, DMF, 4h,

rt

>95 (loading) -

Nitro Group Reduction
SnCl₂·2H₂O, DMF,

24h, rt
>90 >90

Cyclization BrCN, DMF, 12h, rt 80-90 >85

Amine Substitution
R-NH₂, DMF, 12h,

50°C
70-85 >80

Cleavage and

Purification

95% TFA, TIS, H₂O;

RP-HPLC
60-75 (overall) >95

Table 2: Anticancer Activity of Selected 6-Nitroquinazoline Analogues

Compound ID Target Cell Line IC₅₀ (µM) Reference

6c EGFR HCT-116 0.049 [1]

6d EGFR A549 0.055 [1]

8 EGFR - 0.0095 [1]

VIIa EGFR - 0.0469 [1]

VIIb EGFR - 0.0534 [1]

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of 4-amino-6-
nitroquinazoline analogues.
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Solid-Phase Synthesis Workflow
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Caption: Workflow for the solid-phase synthesis of 6-nitroquinazoline analogues.
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EGFR Signaling Pathway
Many 6-nitroquinazoline analogues exhibit their anticancer effects by inhibiting the Epidermal

Growth Factor Receptor (EGFR) signaling pathway. The diagram below provides a simplified

overview of this pathway.
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Caption: Simplified EGFR signaling pathway and the point of inhibition by 6-nitroquinazoline
analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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